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An In-depth Technical Guide to the Structure of Morpholino(4-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholino(4-nitrophenyl)methanone is a synthetic organic compound featuring a
morpholine ring connected to a 4-nitrophenyl group through a carbonyl bridge. This guide
provides a detailed examination of its chemical structure, synthesis, and key characterization
data. While specific experimental data for this exact molecule is limited in the provided
literature, this document extrapolates from established chemical principles and data from
closely related analogues to present a comprehensive structural profile. Detailed protocols for
its synthesis and characterization are outlined, and logical diagrams are provided to illustrate
reaction pathways and potential structure-activity relationships.

Chemical Identity and Properties

Morpholino(4-nitrophenyl)methanone, identified by the CAS Number 5397-76-2, is
composed of three key structural motifs: a 4-nitrophenyl ring, an amide (specifically, a ketone
with an adjacent nitrogen, forming a carboxamide), and a morpholine ring.[1] The electron-
withdrawing nitro group significantly influences the electronic properties of the aromatic ring,
while the morpholine moiety is a common "privileged" structure in medicinal chemistry, often
used to improve solubility and pharmacokinetic properties.[2]
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Property Value Reference
CAS Number 5397-76-2 [1]
Molecular Formula C11H12N204 [1][3]
Molecular Weight 236.22 g/mol [11[3114]

morpholin-4-yl-(4-
IUPAC Name ] N/A
nitrophenyl)methanone

Synthesis of Morpholino(4-nitrophenyl)methanone

The most direct and common method for synthesizing Morpholino(4-nitrophenyl)methanone
is through the nucleophilic acyl substitution reaction (amidation) between 4-nitrobenzoyl
chloride and morpholine. In this reaction, the nitrogen atom of the morpholine acts as a
nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as
triethylamine, is typically added to neutralize the hydrochloric acid (HCI) byproduct.[5]

Reactants Reaction Conditions

4-Nitrobenzoyl Chloride Morpholine Dichloromethane (DCM) Triethylamine (Et3N)

Amidation Reaction

Products

. . Triethylammonium
Morpholino(4-nitrophenyl)methanone —> Chloride

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.scbt.com/p/morpholino-4-nitrophenyl-methanone-5397-76-2
https://www.scbt.com/p/morpholino-4-nitrophenyl-methanone-5397-76-2
https://www.guidechem.com/encyclopedia/synthesis_5397-76-2-p1.html
https://www.scbt.com/p/morpholino-4-nitrophenyl-methanone-5397-76-2
https://www.guidechem.com/encyclopedia/synthesis_5397-76-2-p1.html
https://pubchem.ncbi.nlm.nih.gov/compound/Morpholino_3-nitrophenyl_methanone
https://www.benchchem.com/product/b1267317?utm_src=pdf-body
https://www.benchchem.com/product/b1267317?utm_src=pdf-body
https://cssp.chemspider.com/650
https://www.benchchem.com/product/b1267317?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: General synthesis workflow for Morpholino(4-nitrophenyl)methanone.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the amidation of a benzoyl chloride with
morpholine.[5] All operations should be performed in a fume hood with appropriate personal
protective equipment.[6]

e Reaction Setup: To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2
equivalents) in anhydrous dichloromethane (DCM), add a solution of 4-nitrobenzoyl chloride
(1.0 equivalent) in DCM dropwise at 0 °C.[5][7][8]

e Reaction Execution: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

o Workup: Upon completion, add water to the reaction mixture. Transfer the mixture to a
separatory funnel and separate the organic layer.

 Purification: Wash the organic layer sequentially with 1 M HCI, saturated sodium bicarbonate
(NaHCO:s) solution, and brine.[2] Dry the organic layer over anhydrous sodium sulfate
(Na=S0a), filter, and concentrate under reduced pressure.

e |solation: The crude product can be further purified by recrystallization (e.g., from ethanol) or
column chromatography on silica gel to yield the pure Morpholino(4-
nitrophenyl)methanone.[2][6]

Structural Characterization and Spectroscopic
Analysis

Understanding the molecular structure requires a combination of spectroscopic techniques.
While specific spectra for this compound are not available in the search results, the expected
data can be reliably predicted based on its constituent functional groups and analysis of similar
structures.[9]
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Technique Expected Observations

Aromatic Protons: Two doublets (an A2B:2
system) between & 7.5-8.3 ppm. The protons
ortho to the nitro group will be further downfield
due to its strong electron-withdrawing effect.

1H NMR , _ ,
Morpholine Protons: Two broad signals (triplets
or multiplets) between 6 3.4-3.9 ppm, integrating
to 4H each, corresponding to the -N-CHz- and -

O-CHaz- protons.[5][10]

Carbonyl Carbon: A signal around 6 168-170
ppm. Aromatic Carbons: Signals between 6 120-
150 ppm. The carbon attached to the nitro group
(ipso-carbon) will be significantly deshielded.
13C NMR i _

Morpholine Carbons: Two signals, one for the
carbons adjacent to the nitrogen (& ~45-50 ppm)
and one for the carbons adjacent to the oxygen

(6 ~66 ppm).[5]

C=0 Stretch (Amide): Strong absorption band
around 1630-1660 cm~1. N-O Stretch (Nitro):
Two strong absorption bands, one symmetric
FT-IR (cm™1) (~1350 cm~1) and one asymmetric (~1520
cm~1). C-H Aromatic/Aliphatic: Stretches around
3000-3100 cm~t and 2850-2960 cm™1,

respectively.

Molecular lon (M*): A peak corresponding to the
Mass Spec. molecular weight, e.g., at m/z 236.22 for [M]* or
237.23 for [M+H]* in ESI-MS.

Potential Biological Significance

While the biological activity of Morpholino(4-nitrophenyl)methanone itself is not well-
documented, its structural components are present in many biologically active molecules. The
4-nitrophenyl and morpholine moieties are of significant interest in drug discovery.
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Anticancer Potential: Derivatives of 4-(4-nitrophenyl)morpholine have been noted for their
importance in anticancer research.[11] The structural similarity suggests that Morpholino(4-
nitrophenyl)methanone could be a valuable scaffold for developing new anticancer agents.

Antibacterial Activity: A structurally related compound, (3-fluorophenyl)
(morpholino)methanone, has been reported to exhibit pronounced antibacterial activity
against both Gram-positive and Gram-negative bacteria.[2] This suggests a potential avenue
of investigation for the title compound.

H2S Donor Research: Other complex morpholine-containing compounds, such as GYY4137,
are used as slow-releasing hydrogen sulfide (H2S) donors, which have numerous biological
roles.[12] While structurally distinct, this highlights the versatility of the morpholine scaffold in
designing pharmacologically active agents.

Core Structure: Morpholino(4-nitrophenyl)methanone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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